Cas no 190067-59-5 (4-Acetoxy-3-iodobenzoic acid)

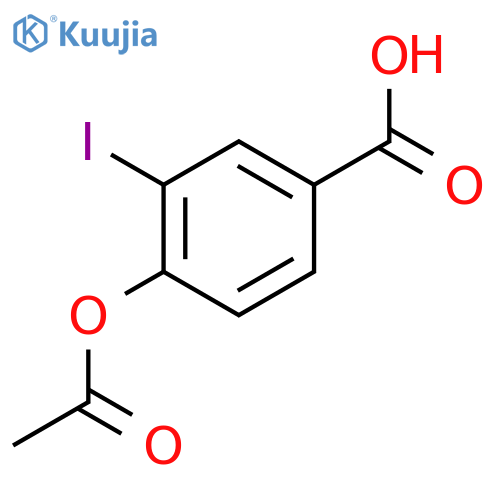

4-Acetoxy-3-iodobenzoic acid structure

商品名:4-Acetoxy-3-iodobenzoic acid

CAS番号:190067-59-5

MF:C9H7IO4

メガワット:306.053955316544

MDL:MFCD06797941

CID:1030660

4-Acetoxy-3-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Acetoxy-3-iodobenzoic acid

- 4-(acetyloxy)-3-iodoBenzoic acid

- 4-acetyloxy-3-iodobenzoic acid

- Benzoic acid, 4-(acetyloxy)-3-iodo-

- LogP

- QVR CI DOV1

-

- MDL: MFCD06797941

- インチ: InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)

- InChIKey: DYVAJZPUBLUNSZ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1=C(C=C(C=C1)C(=O)O)I

計算された属性

- せいみつぶんしりょう: 305.93841

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 63.6

4-Acetoxy-3-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019094038-1g |

4-Acetoxy-3-iodobenzoic acid |

190067-59-5 | 95% | 1g |

$386.88 | 2023-09-02 | |

| Chemenu | CM156641-1g |

4-ACETOXY-3-IODOBENZOIC ACID |

190067-59-5 | 95% | 1g |

$430 | 2022-12-31 | |

| Matrix Scientific | 203493-100g |

4-Acetoxy-3-iodo-benzoic acid |

190067-59-5 | 100g |

$4877.00 | 2023-09-10 | ||

| Matrix Scientific | 203493-25g |

4-Acetoxy-3-iodo-benzoic acid |

190067-59-5 | 25g |

$1525.00 | 2023-09-10 | ||

| Matrix Scientific | 203493-5g |

4-Acetoxy-3-iodo-benzoic acid |

190067-59-5 | 5g |

$363.00 | 2023-09-10 | ||

| Ambeed | A188888-1g |

4-Acetoxy-3-iodobenzoic acid |

190067-59-5 | 95+% | 1g |

$372.0 | 2024-07-28 | |

| Crysdot LLC | CD12101330-1g |

4-Acetoxy-3-iodobenzoic acid |

190067-59-5 | 95+% | 1g |

$455 | 2024-07-24 |

4-Acetoxy-3-iodobenzoic acid 関連文献

-

1. Recent developments in solid-phase organic synthesisRichard C. D. Brown J. Chem. Soc. Perkin Trans. 1 1998 3293

190067-59-5 (4-Acetoxy-3-iodobenzoic acid) 関連製品

- 35387-93-0(Methyl 3-iodo-4-methoxybenzoate)

- 35387-92-9(Methyl 4-iodo-3-methoxybenzoate)

- 1131588-12-9(3-Iodo-4-propoxybenzoic acid)

- 1131614-42-0(Methyl 4-butoxy-3-iodobenzoate)

- 1131614-40-8(Ethyl 4-acetoxy-3-iodobenzoate)

- 68507-19-7(3-Iodo-4-methoxybenzoic acid)

- 207115-38-6(Ethyl 3-iodo-4-methoxybenzoate)

- 1131614-46-4(Ethyl 3-iodo-4-propoxybenzoate)

- 82998-76-3(4-Ethoxy-3-iodobenzoic acid)

- 741699-04-7(Ethyl 3-ethoxy-4-iodobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:190067-59-5)4-Acetoxy-3-iodobenzoic acid

清らかである:99%

はかる:1g

価格 ($):335.0